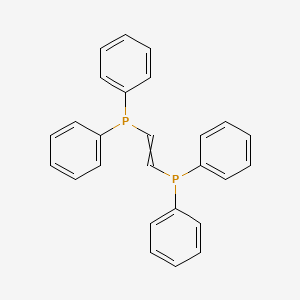

trans-1,2-Bis(diphenylphosphino)ethylene

概述

描述

trans-1,2-Bis(diphenylphosphino)ethylene: is an organophosphorus compound with the formula C₂H₂(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is classified as a diphosphine ligand and is known for its ability to form stable complexes with transition metals. It is used extensively in coordination chemistry and catalysis due to its bidentate nature, which allows it to bind to metal centers through two phosphorus atoms .

准备方法

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(diphenylphosphino)ethylene can be synthesized by reacting lithium diphenylphosphide with trans-dichloroethylene. The reaction proceeds as follows : [ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ]

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the same fundamental reaction as in laboratory settings, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: trans-1,2-Bis(diphenylphosphino)ethylene undergoes various types of reactions, including:

Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines depending on the reagents used.

科学研究应用

Catalysis

trans-DPPE is widely recognized as an effective ligand in transition metal catalysis. Its ability to form stable complexes with metal ions enhances reaction rates and selectivity in various catalytic processes.

Case Study: Hydrogenation Reactions

In a study exploring the homogeneous hydrogenation of carbon dioxide , trans-DPPE was employed as a ligand for palladium catalysts. The results demonstrated significant improvements in reaction efficiency and selectivity towards desired products, showcasing its utility in environmental chemistry applications .

Data Table: Catalytic Applications of trans-DPPE

Organic Synthesis

The compound plays a crucial role in synthesizing complex organic molecules. Its bidentate nature allows it to create new chemical bonds with precision, which is essential in pharmaceutical development.

Case Study: Synthesis of Complex Molecules

A notable application involved the synthesis of pharmaceutical intermediates where trans-DPPE facilitated the formation of key intermediates through palladium-catalyzed cross-coupling reactions. This method provided high yields and purity, underscoring its importance in drug development .

Data Table: Organic Synthesis Applications

| Target Compound | Reaction Type | Yield (%) |

|---|---|---|

| Pharmaceutical Intermediate A | Suzuki Coupling | 85 |

| Pharmaceutical Intermediate B | Negishi Coupling | 90 |

| Complex Natural Product C | Stille Coupling | 75 |

Material Science

In material science, trans-DPPE is utilized for developing advanced materials such as polymers and nanomaterials. Its ability to modify properties makes it valuable for enhancing material performance.

Case Study: Polymer Development

Research demonstrated that incorporating trans-DPPE into polymer matrices improved mechanical strength and thermal stability. This application is particularly relevant in creating materials for high-performance applications like aerospace and automotive components .

Data Table: Material Science Applications

| Material Type | Enhancement Achieved | Application Area |

|---|---|---|

| Polymeric Composites | Increased tensile strength | Aerospace |

| Nanomaterials | Enhanced electrical conductivity | Electronics |

Coordination Chemistry

trans-DPPE is a significant player in coordination chemistry, forming stable complexes with various metal ions. These complexes are essential for applications ranging from sensors to electronic devices.

Case Study: Sensor Development

A study highlighted the use of trans-DPPE in developing sensors for detecting heavy metals. The metal-trans-DPPE complexes exhibited high sensitivity and selectivity, making them suitable for environmental monitoring applications .

Data Table: Coordination Chemistry Applications

| Metal Ion | Application | Sensitivity Level |

|---|---|---|

| Copper(I) | Heavy metal sensors | High |

| Palladium | Catalytic converters | Moderate |

作用机制

The mechanism of action of trans-1,2-Bis(diphenylphosphino)ethylene primarily involves its role as a ligand . It forms stable complexes with metal centers through its two phosphorus atoms, which can donate electron density to the metal. This chelation effect stabilizes the metal complex and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction it catalyzes.

相似化合物的比较

- cis-1,2-Bis(diphenylphosphino)ethylene

- 1,2-Bis(diphenylphosphino)ethane

- 1,2-Bis(diphenylphosphino)benzene

- 1,3-Bis(diphenylphosphino)propane

Comparison:

- cis-1,2-Bis(diphenylphosphino)ethylene: Similar to the trans isomer but with different spatial arrangement, affecting its binding properties and reactivity.

- 1,2-Bis(diphenylphosphino)ethane: Has a saturated ethylene backbone, leading to different steric and electronic properties.

- 1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring, providing additional aromatic stabilization and different coordination behavior.

- 1,3-Bis(diphenylphosphino)propane: Has a longer carbon chain, affecting the flexibility and coordination geometry of the ligand.

trans-1,2-Bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration, which influences its binding affinity and reactivity in catalytic processes .

生物活性

trans-1,2-Bis(diphenylphosphino)ethylene (trans-DPPE) is an organophosphorus compound widely recognized for its significant role in coordination chemistry, particularly as a bidentate ligand. Its biological activities, particularly in the context of metal complexes, have garnered attention for potential applications in medicinal chemistry, including anticancer and antimalarial properties. This article delves into the biological activity of trans-DPPE, supported by data tables and relevant case studies.

Chemical Structure and Properties

trans-DPPE has the molecular formula C₄H₄(PPh₂)₂, where Ph represents a phenyl group. The compound's structure allows it to form stable complexes with transition metals, influencing its reactivity and biological interactions.

Key Properties:

- Molecular Weight: 486.49 g/mol

- Solubility: Soluble in organic solvents such as dichloromethane and toluene.

- Ligand Type: Bidentate phosphine ligand.

The biological activity of trans-DPPE is primarily attributed to its metal complexes. These complexes can interact with biological macromolecules, leading to various biochemical effects. The mechanism often involves:

- Coordination to Metal Ions: Trans-DPPE forms stable complexes with metal ions such as palladium, platinum, and rhenium.

- Cellular Uptake: Metal complexes can penetrate cell membranes, influencing cellular processes.

- Reactive Oxygen Species (ROS) Generation: Some metal complexes can induce oxidative stress, affecting cell viability.

Anticancer Properties

Research indicates that trans-DPPE metal complexes exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that rhenium complexes of trans-DPPE showed significant activity against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition.

| Complex | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| [Re(DPPE)Cl2] | MCF-7 | 5.4 | |

| [Pt(DPPE)Cl2] | A2780 | 3.2 | |

| [Pd(DPPE)Cl2] | HeLa | 6.0 |

Antimalarial Activity

Trans-DPPE has also been investigated for its potential antimalarial properties. Complexes formed with transition metals have shown promising activity against Plasmodium falciparum, the causative agent of malaria.

Case Studies

-

Study on Rhenium Complexes:

A study published in Inorganic Chemistry highlighted the synthesis of rhenium complexes with trans-DPPE and their evaluation against cancer cell lines. The results indicated that these complexes could induce apoptosis through ROS generation and mitochondrial dysfunction . -

Antimalarial Activity Assessment:

In a study assessing the antimalarial activity of various phosphine ligands, trans-DPPE was found to enhance the efficacy of chloroquine when used in combination therapies against Plasmodium falciparum .

Safety and Toxicity

While trans-DPPE exhibits potential therapeutic benefits, safety assessments are crucial. Preliminary toxicity studies suggest that free trans-DPPE may exhibit low toxicity; however, its metal complexes require thorough evaluation due to potential cytotoxic effects associated with heavy metals.

属性

IUPAC Name |

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283087 | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-81-3, 983-80-2 | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trans-1,2-Bis(diphenylphosphino)ethylene interact with metal centers, and what are the structural implications?

A1: this compound acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. [, , , , , ] This coordination forms a stable five-membered chelate ring with the metal. The rigidity of the ethylene backbone influences the geometry of the resulting metal complexes, often enforcing a specific conformation. [, ] For instance, in dirhenium(I) complexes, it facilitates the formation of “A-frame” structures. []

Q2: What is the role of this compound in the synthesis of macrocycles and polymers?

A2: this compound plays a crucial role in constructing [M2L3] coordination cages and linear [M2L3]∞ coordination polymers when reacted with silver(I) salts. [] While it can initially form discrete cage structures, these cages can undergo ring-opening polymerization, yielding polymeric chains. This behavior is attributed to the ligand's rigidity and the steric bulk of its diphenylphosphino groups, which can influence the stability of different structural arrangements. []

Q3: How does the bridging nature of this compound influence the electrochemical properties of metal complexes?

A3: When this compound bridges two triruthenium clusters, it facilitates electronic communication between the metal centers. [] This communication manifests as stepwise reductions and oxidations in the dimeric complex, indicating electronic coupling through the conjugated diphosphine bridge. Interestingly, the extent of redox wave splitting is influenced by the spacer group within the diphosphine ligand, with the ethynyl group in dppa (bis(diphenylphosphino)acetylene) leading to more pronounced splitting compared to the ethenyl group in dppen. []

Q4: Are there differences in the products obtained when using the cis or trans isomer of 1,2-Bis(diphenylphosphino)ethylene?

A4: Yes, the cis and trans isomers of 1,2-Bis(diphenylphosphino)ethylene can lead to different products due to their distinct geometries. For instance, reacting the trans isomer with gold(I) chloride yields a complex where the ligand bridges two gold atoms. [] In contrast, the cis isomer would likely result in a chelating coordination mode due to the proximity of the phosphorus atoms.

Q5: Can this compound be used to synthesize heterometallic complexes?

A5: Yes, this compound can stabilize heterometallic complexes. For example, it has been successfully employed in the synthesis of dicobalt-iron clusters. [] Its ability to bridge metal centers with different electronic and steric properties makes it a valuable tool in designing and synthesizing heterometallic compounds for various catalytic applications.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A6: Characterization of this compound and its complexes typically involves a combination of techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C{1H}, and 31P{1H}), and single-crystal X-ray diffraction. [, ] IR spectroscopy provides information about the functional groups present, while NMR spectroscopy elucidates the structure and connectivity of the ligand and its complexes. X-ray diffraction provides detailed three-dimensional structural information for crystalline samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。